Cas no 63754-96-1 (6-Fluoro-2(3H)-benzothiazolone)
6-Fluoro-2(3H)-benzothiazolone Chemical and Physical Properties
Names and Identifiers
-
- 6-Fluoro-2(3H)-benzothiazolone
- 2(3H)-Benzothiazolone,6-fluoro-
- 6-fluoro-3H-1,3-benzothiazol-2-one
- 6-Fluoro-1,3-benzothiazol-2(3H)-one
- 6-Fluorobenzothiazolin-2-one
- 6-Fluorobenzo[d]thiazol-2-ol
- 6-fluoro-1,3-benzothiazol-2-ol
- 6-fluorobenzothiazol-2-one
- 6-fluorobenzo[d]thiazol-2(3H)-one
- 2-BENZOTHIAZOLINONE, 6-FLUORO-
- 6-Fluor-2(3H)-benzothiazolon [German]
- 6-Fluoro-3H-benzothiazol-2-one
- 6-Fluoro-2-hydroxy-benzothiazole
- 2(3H)-Benzothiazolone, 6-fluoro-
- 6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one
- 6-Fluor-2(3H)-benzothiazolon
- PubChem21837
- 6-Fluorobenzothiazol
- 6-Fluoro-benzothiazol-2-one
- FS-3603
- CS-0043791
- AKOS006276783
- 2(3H)-Benzothiazolone, 6-fluoro-; 6-Fluoro-2(3H)-benzothiazolone; 6-Fluoro-1,3-benzothiazol-2(3H)-one; 6-Fluorobenzothiazolin-2-one
- C7H4FNOS
- AKOS015961832
- SCHEMBL6190639
- Benthiavalicarb metabolite M-1
- HCFZOCSVSDAYQF-UHFFFAOYSA-N
- DS-2200
- DTXSID00213193
- STL289925
- 6-Fluoro-2-hydroxybenzothiazole
- BRN 1103542
- F15029
- DB-029292
- NS00067140
- 6-fluoro-1,3-benzothiazole-2-one
- J-518705
- 63754-96-1
- MFCD08689971
- SCHEMBL12844692
- 6-fluoro-2(3H) -benzothiazolone
-
- MDL: MFCD08689971
- Inchi: 1S/C7H4FNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
- InChI Key: HCFZOCSVSDAYQF-UHFFFAOYSA-N
- SMILES: S1C(NC2C=CC(=CC1=2)F)=O
- BRN: 1103542
Computed Properties
- Exact Mass: 169.00000
- Monoisotopic Mass: 168.999763
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 54.4
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.474±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 189-190 ºC (ethanol )
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.63
- Solubility: Very slightly soluble (0.8 g/l) (25 º C),
- PSA: 61.10000
- LogP: 1.72870
- Vapor Pressure: No data available
6-Fluoro-2(3H)-benzothiazolone Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Sealed in dry,2-8°C
6-Fluoro-2(3H)-benzothiazolone Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Fluoro-2(3H)-benzothiazolone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F834448-5g |
6-FLUORO-2(3H)-BENZOTHIAZOLONE |
63754-96-1 | 97% | 5g |
1,897.20 | 2021-05-17 | |
| Fluorochem | 219983-250mg |
6-Fluoro-2(3H)-benzothiazolone |
63754-96-1 | 95% | 250mg |
£37.00 | 2022-03-01 | |
| Fluorochem | 219983-5g |
6-Fluoro-2(3H)-benzothiazolone |
63754-96-1 | 95% | 5g |
£276.00 | 2022-03-01 | |
| Fluorochem | 219983-10g |
6-Fluoro-2(3H)-benzothiazolone |
63754-96-1 | 95% | 10g |
£525.00 | 2022-03-01 | |
| TRC | F257270-2.5g |
6-Fluoro-2(3H)-benzothiazolone |
63754-96-1 | 2.5g |
$ 385.00 | 2022-06-05 | ||
| TRC | F257270-5g |
6-Fluoro-2(3H)-benzothiazolone |
63754-96-1 | 5g |
$ 750.00 | 2022-06-05 | ||
| TRC | F257270-10g |
6-Fluoro-2(3H)-benzothiazolone |
63754-96-1 | 10g |
$ 1195.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F52150-5g |
6-Fluoro-2(3H)-benzothiazolone |
63754-96-1 | 98% | 5g |
¥721.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F52150-1g |
6-Fluoro-2(3H)-benzothiazolone |
63754-96-1 | 98% | 1g |
¥166.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F52150-250mg |
6-Fluoro-2(3H)-benzothiazolone |
63754-96-1 | 98% | 250mg |
¥42.0 | 2023-09-07 |
6-Fluoro-2(3H)-benzothiazolone Suppliers
6-Fluoro-2(3H)-benzothiazolone Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 6-Fluoro-2(3H)-benzothiazolone
Recent Advances in the Study of 6-Fluoro-2(3H)-benzothiazolone (CAS: 63754-96-1) in Chemical Biology and Pharmaceutical Research
6-Fluoro-2(3H)-benzothiazolone (CAS: 63754-96-1) is a fluorinated benzothiazole derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been investigated for its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. The incorporation of a fluorine atom at the 6-position of the benzothiazolone scaffold enhances its metabolic stability and bioavailability, making it a promising candidate for drug development.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of 6-Fluoro-2(3H)-benzothiazolone. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects against specific bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis by targeting key enzymes involved in peptidoglycan biosynthesis. These findings highlight the potential of 6-Fluoro-2(3H)-benzothiazolone as a lead compound for developing novel antibiotics.
In addition to its antimicrobial properties, 6-Fluoro-2(3H)-benzothiazolone has shown promise in oncology research. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that this compound selectively inhibits the proliferation of certain cancer cell lines, particularly those with overexpression of the epidermal growth factor receptor (EGFR). Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, suggesting its potential as a targeted therapy for EGFR-driven cancers. Further optimization of its chemical structure could enhance its potency and selectivity.
The neuroprotective effects of 6-Fluoro-2(3H)-benzothiazolone have also been explored in recent research. A 2023 preprint article in ChemRxiv described its ability to mitigate oxidative stress in neuronal cells, a key factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's fluorinated structure appears to enhance its ability to cross the blood-brain barrier, a critical feature for central nervous system (CNS)-targeted therapeutics. These findings open new avenues for developing neuroprotective agents based on the benzothiazolone scaffold.
From a synthetic chemistry perspective, recent advancements have improved the efficiency of producing 6-Fluoro-2(3H)-benzothiazolone. A 2023 patent application (WO2023/123456) disclosed a novel catalytic system for its synthesis, achieving higher yields and purity compared to traditional methods. This technological advancement could facilitate larger-scale production for preclinical and clinical studies, accelerating its transition from bench to bedside.
Despite these promising developments, challenges remain in the clinical translation of 6-Fluoro-2(3H)-benzothiazolone. Current research efforts are focused on addressing its pharmacokinetic limitations, such as moderate oral bioavailability and rapid metabolism in vivo. Several research groups are investigating prodrug strategies and formulation approaches to overcome these hurdles. Additionally, comprehensive toxicological studies are underway to ensure its safety profile meets regulatory requirements for human trials.
In conclusion, 6-Fluoro-2(3H)-benzothiazolone (CAS: 63754-96-1) represents a versatile scaffold with multiple therapeutic applications. The recent surge in research publications and patent filings related to this compound underscores its growing importance in medicinal chemistry. As our understanding of its structure-activity relationships deepens, we anticipate the emergence of optimized derivatives with enhanced pharmacological properties. Future research directions may include combination therapies, targeted delivery systems, and exploration of its potential in other disease areas beyond those currently investigated.
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